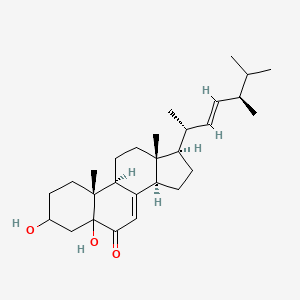

3,5-二羟基麦角甾-7,22-二烯-6-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to 3,5-Dihydroxyergosta-7,22-dien-6-one, such as ergosta derivatives, involves steps starting from natural sterols like ergosterol. For instance, (22E, 24R)-5α-ergosta-2,22-dien-6-one was synthesized in a 36% overall yield in four steps from ergosterol, indicating a method for synthesizing steroidal compounds through modifications of natural sterols (Ferrer et al., 1990).

Molecular Structure Analysis

Molecular structure determination of steroidal compounds, including 3,5-Dihydroxyergosta-7,22-dien-6-one derivatives, is typically achieved through NMR experiments, FT-IR, MS, and X-ray crystallography. These techniques have been utilized to elucidate the structures of novel compounds derived from ergosta sterols, confirming their complex molecular frameworks and functional groups (Bacho et al., 2021).

Chemical Reactions and Properties

The chemical reactions and properties of ergosta derivatives reveal their reactivity and potential for further chemical modifications. For example, the photochemical reaction of ergosta-4,6,8(14),22-tetraen-3-one demonstrates the compound's reactivity towards oxygen under UV light, leading to various oxygenated products, which underscores the susceptibility of steroidal compounds to oxidation and other chemical transformations (Tanaka et al., 1996).

科学研究应用

抗癌活性: 一项研究发现了一种与3,5-二羟基麦角甾-7,22-二烯-6-酮密切相关的化合物,在人类非小细胞肺癌A549细胞上表现出细胞毒性和迁移抑制 (Lian et al., 2019)。

麦角固醇生物合成: 对麦角固醇生物合成机制的研究突出了一种制备该化合物衍生物的方法,有助于了解酵母中的生物合成途径 (Akhtar & Parvez, 1968)。

对肝癌细胞系的细胞毒性: 一项研究报道了从Talaromyces stipitatus中分离出甾醇衍生物,包括一种3,5-二羟基麦角甾-7,22-二烯-6-酮的变体,表现出对肝癌细胞系的细胞毒性活性 (Zhang et al., 2021)。

抗菌活性: 另一项研究聚焦于合成3,5-二羟基麦角甾-7,22-二烯-6-酮衍生物并评估其抗菌性能,显示出显著的抗菌活性 (Bacho et al., 2021)。

对前列腺癌细胞的细胞毒性麦角固醇: 对一种与3,5-二羟基麦角甾-7,22-二烯-6-酮密切相关的化合物在人类前列腺癌细胞中的促凋亡活性进行了研究,显示出显著的生长抑制和凋亡诱导 (Russo et al., 2010)。

属性

IUPAC Name |

(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-24,29,31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20?,22+,23-,24-,26+,27+,28?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIVGEVOBNIWLR-NSMOMACISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC(=O)C4([C@@]3(CCC(C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71307325 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。